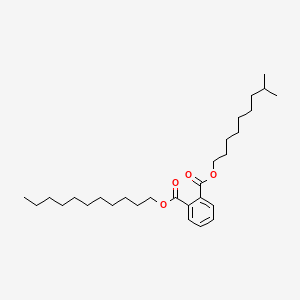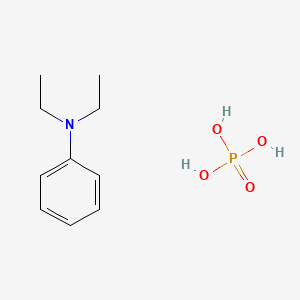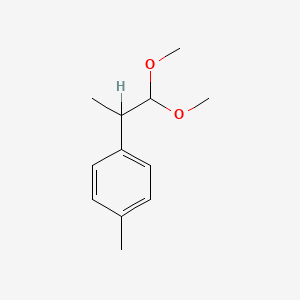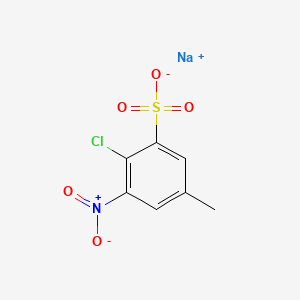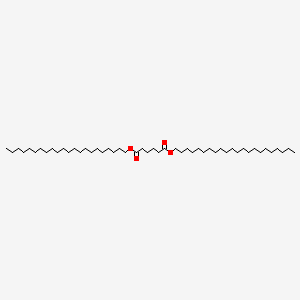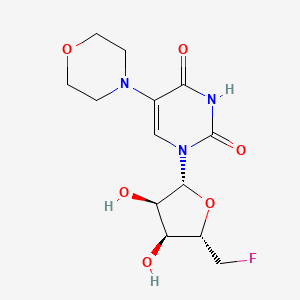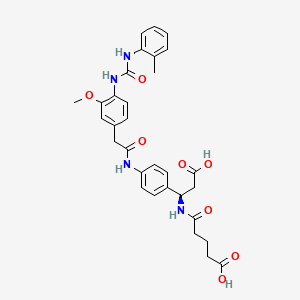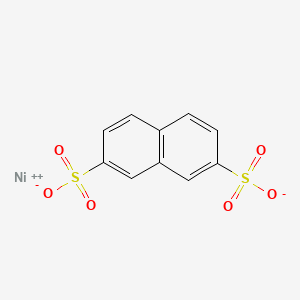
Antimony chloride oxide (Sb4Cl2O5)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimony chloride oxide (Sb4Cl2O5) is an inorganic compound that combines antimony, chlorine, and oxygen. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. This compound is part of the broader family of antimony compounds, which have been studied for their diverse reactivity and utility in different chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: Antimony chloride oxide can be synthesized through the controlled hydrolysis of antimony trichloride (SbCl3) in the presence of water. The reaction typically involves the gradual addition of water to a solution of antimony trichloride, resulting in the formation of antimony oxychloride (SbOCl) as an intermediate, which further reacts to form antimony chloride oxide.
Industrial Production Methods: In industrial settings, the production of antimony chloride oxide involves the use of high-purity antimony trichloride and carefully controlled reaction conditions to ensure the desired product’s purity and yield. The process may include steps such as distillation and crystallization to isolate and purify the compound.
化学反応の分析
Types of Reactions: Antimony chloride oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: It can participate in substitution reactions where chlorine atoms are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2) can be used to oxidize antimony chloride oxide.
Reducing Agents: Sodium borohydride (NaBH4) can reduce it to lower oxidation states.
Substitution Reactions: Halogenating agents like chlorine (Cl2) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of antimony pentoxide (Sb2O5).
Reduction: Formation of antimony trioxide (Sb2O3).
Substitution: Formation of various antimony halides.
科学的研究の応用
Antimony chloride oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis, particularly in reactions requiring a Lewis acid catalyst.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals and as a diagnostic agent.
Industry: Utilized in the production of flame retardants, ceramics, and glass.
作用機序
The mechanism of action of antimony chloride oxide involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it a valuable catalyst in various chemical reactions, facilitating the formation of new chemical bonds and the transformation of substrates. The molecular targets and pathways involved depend on the specific reaction and the nature of the interacting molecules.
類似化合物との比較
Antimony trichloride (SbCl3): A precursor to antimony chloride oxide, known for its use in organic synthesis.
Antimony pentachloride (SbCl5): Another antimony chloride compound with different reactivity and applications.
Antimony trioxide (Sb2O3): A common antimony oxide with applications in flame retardants and glass production.
Uniqueness: Antimony chloride oxide is unique due to its specific combination of antimony, chlorine, and oxygen, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations and its utility as a catalyst in organic synthesis set it apart from other antimony compounds.
特性
CAS番号 |
12182-69-3 |
|---|---|
分子式 |
Cl2O5Sb4 |
分子量 |
637.94 g/mol |
IUPAC名 |
antimony(3+);oxygen(2-);dichloride |
InChI |
InChI=1S/2ClH.5O.4Sb/h2*1H;;;;;;;;;/q;;5*-2;4*+3/p-2 |
InChIキー |
QXGIXMVRTVXTKM-UHFFFAOYSA-L |
正規SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Cl-].[Cl-].[Sb+3].[Sb+3].[Sb+3].[Sb+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


